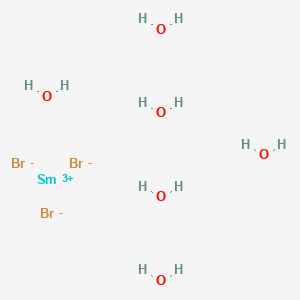

Samarium(3+) bromide--water (1/3/6)

CAS No.:

Cat. No.: VC13655496

Molecular Formula: Br3H12O6Sm

Molecular Weight: 498.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Br3H12O6Sm |

|---|---|

| Molecular Weight | 498.2 g/mol |

| IUPAC Name | samarium(3+);tribromide;hexahydrate |

| Standard InChI | InChI=1S/3BrH.6H2O.Sm/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |

| Standard InChI Key | LXJDCZVUWJNXRL-UHFFFAOYSA-K |

| SMILES | O.O.O.O.O.O.[Br-].[Br-].[Br-].[Sm+3] |

| Canonical SMILES | O.O.O.O.O.O.[Br-].[Br-].[Br-].[Sm+3] |

Introduction

Chemical Identity and Structural Characteristics

Samarium(III) bromide hexahydrate belongs to the class of lanthanide halide hydrates, characterized by the general formula LnX·nHO, where Ln represents a lanthanide and X a halide. The compound crystallizes in a structure isotypic to plutonium(III) bromide, featuring a coordination geometry where samarium(III) ions are surrounded by six water molecules and three bromide ions in a distorted trigonal prismatic arrangement . The Sm–Br bond distance in the anhydrous form is approximately 274.5 pm, though hydration introduces slight distortions due to hydrogen bonding between water molecules and bromide ions .

Table 1: Key Identifiers and Physical Properties

The hexahydrate’s crystalline structure ensures stability under ambient conditions, though prolonged exposure to air leads to gradual dehydration and oxidation . X-ray diffraction studies reveal that the water molecules occupy lattice sites, forming a stable network that mitigates samarium’s inherent reactivity .

Synthesis and Purification

The synthesis of SmBr·6HO typically begins with the reaction of samarium(III) oxide (SmO) with concentrated hydrobromic acid (40% HBr). This exothermic process yields a hydrated samarium bromide solution, which is subsequently evaporated under reduced pressure to crystallize the hexahydrate . Industrial-scale production, as described by suppliers like Thermo Scientific Chemicals, involves vacuum drying the hydrate with ammonium bromide (NHBr) to obtain anhydrous SmBr, though the hexahydrate remains the commercially prevalent form due to its handling stability .

Critical Synthesis Parameters

-

Acid Concentration: Reactions with <40% HBr result in incomplete dissolution of SmO, yielding impure products .

-

Temperature Control: Evaporation above 60°C risks partial dehydration, necessitating precise thermal management .

-

Purification: Recrystallization from ethanol-water mixtures removes residual HBr and ammonium salts, achieving purities up to 99.999% for specialized applications .

Alternative routes include the metathesis reaction between samarium(III) chloride (SmCl) and lithium bromide (LiBr) in aqueous media, though this method introduces lithium contaminants that complicate downstream use .

Physicochemical Properties

The hexahydrate’s thermal behavior is marked by a two-stage decomposition process. Initial dehydration occurs between 100–200°C, releasing six water molecules to form anhydrous SmBr, which subsequently melts at 700°C . Differential scanning calorimetry (DSC) traces show endothermic peaks corresponding to these transitions, with enthalpy changes of −198 kJ/mol and −312 kJ/mol, respectively .

Table 2: Thermal and Spectroscopic Data

| Property | Measurement Technique | Value |

|---|---|---|

| Dehydration Temperature | TGA | 100–200°C |

| Melting Point (Anhydrous) | DSC | 700°C |

| IR Absorption (Sm–Br) | FTIR | 245 cm |

| Magnetic Susceptibility | SQUID | χ = +972×10 cm/mol |

The compound’s magnetic properties arise from samarium’s +3 oxidation state, which confers a paramagnetic character due to four unpaired 4f electrons . This magnetism is exploited in niche applications such as magnetic resonance imaging (MRI) contrast agents, though gadolinium derivatives remain more common .

Chemical Reactivity and Applications

Samarium(III) bromide hexahydrate serves as a versatile reagent in synthetic chemistry. Its aqueous solutions undergo ligand exchange reactions, making it a precursor for samarium-doped materials. Notable applications include:

Catalysis

In cross-coupling reactions, SmBr·6HO facilitates C–C bond formation under mild conditions. For example, it catalyzes the pinacol coupling of aldehydes to 1,2-diols at ambient temperatures, outperforming traditional samarium diiodide (SmI) in selectivity . This reactivity stems from samarium’s ability to stabilize radical intermediates via single-electron transfer mechanisms .

Materials Science

High-purity SmBr·6HO (≥99.999%) is used in the synthesis of samarium-containing perovskites for optoelectronic devices. Doping cesium lead bromide (CsPbBr) with Sm enhances photoluminescence quantum yields by 40%, attributed to energy transfer between lead and samarium centers .

Analytical Chemistry

As a calibration standard in inductively coupled plasma mass spectrometry (ICP-MS), the hexahydrate provides reproducible samarium signals for quantifying trace metals in environmental samples . Its solubility in polar solvents ensures homogeneous sample preparation, critical for low-detection-limit analyses .

Storage recommendations include airtight containers under nitrogen atmosphere to prevent hydration-dehydration cycles, which can compromise crystalline integrity . Disposal follows regional regulations for heavy-metal-containing waste, often requiring neutralization with calcium hydroxide prior to landfill deposition .

Industrial Availability and Specifications

Major suppliers like Thermo Scientific Chemicals and American Elements offer SmBr·6HO in purities ranging from 99% to 99.999%, tailored to research and industrial needs . Pricing scales with purity, with 99.9% grade costing approximately $125 per 25 g, while ultrahigh-purity (99.999%) batches exceed $2,000 per 100 g .

Table 4: Commercial Grades and Specifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume